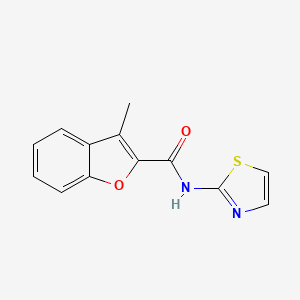

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

Description

3-Methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound combining a benzofuran core and a 1,3-thiazole moiety linked via a carboxamide group. The benzofuran scaffold is notable for its presence in bioactive molecules, often associated with antimicrobial, anti-inflammatory, or antitumor properties . The 1,3-thiazole ring is a privileged structure in medicinal chemistry due to its electron-rich nature and ability to participate in hydrogen bonding and π-π interactions .

For instance, related compounds like N-(1,3-thiazol-2-yl)benzamide and 3-methyl-N-(1,3-thiazol-2-yl)benzamide (Fig. 1) have been studied for their hydrogen-bonding patterns and conformational stability .

Properties

IUPAC Name |

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-8-9-4-2-3-5-10(9)17-11(8)12(16)15-13-14-6-7-18-13/h2-7H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJWFCYOWJFLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

Thiazole Ring Introduction: The thiazole ring can be introduced through a condensation reaction between a thioamide and an α-haloketone.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole-substituted benzofuran with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Compounds for Comparison:

Table 1: Structural and Physicochemical Comparison

Key Findings:

- Planarity of the Amide Group : In thiazole-linked benzamides, the amide moiety (C–N–C=O) is nearly planar, with dihedral angles between the amide and aromatic rings ranging from 10° to 35° . The benzofuran analog is expected to follow this trend, though the fused oxygen in benzofuran may slightly alter conjugation.

- Hydrogen Bonding: Thiazole-containing carboxamides frequently form N–H⋯N/S hydrogen bonds, leading to dimeric or chain-like supramolecular architectures. For example, 2-fluoro-N-(thiazol-2-yl)benzamide forms dimers via N–H⋯N interactions and extended C–H⋯O chains .

Biological Activity

3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a chemical compound characterized by its unique structural features, including a benzofuran moiety and a thiazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is C12H12N2OS. Its structure can be represented as follows:

Table 1: Key Properties of 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide

| Property | Value |

|---|---|

| Molecular Weight | 232.30 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

| LogP | 3.45 |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and benzofuran have shown promising results against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several thiazole derivatives, including those structurally related to the compound . The minimum inhibitory concentration (MIC) values indicated that certain derivatives displayed potent activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with MIC values as low as 0.23 mg/mL for some compounds .

Table 2: Antimicrobial Activity Data

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | 0.23 | Bacillus cereus |

| Thiazole Derivative A | 0.47 | Staphylococcus aureus |

| Thiazole Derivative B | 0.94 | Escherichia coli |

Anticancer Activity

Thiazole-containing compounds have also been investigated for their anticancer properties. The presence of the thiazole ring is often linked to enhanced cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays revealed that compounds with similar structures to 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide exhibited significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values for these compounds were reported to be less than that of standard chemotherapeutic agents like doxorubicin .

Table 3: Anticancer Activity Data

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | < 10 | HT-29 |

| Thiazole Derivative C | < 5 | Jurkat |

| Doxorubicin | ~15 | Jurkat |

The biological activity of 3-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is thought to involve interactions with specific molecular targets within cells. These may include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: It may also interact with cellular receptors that regulate apoptosis or cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.